1-[4-(4-Methylpiperazin-1-yl)benzyl]-3-phenylurea
Overview
Description
1-[4-(4-Methylpiperazin-1-yl)benzyl]-3-phenylurea is an organic compound belonging to the class of phenylpiperazines This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a benzyl group, along with a phenylurea moiety
Preparation Methods
The synthesis of 1-[4-(4-Methylpiperazin-1-yl)benzyl]-3-phenylurea typically involves the reaction of 4-methylpiperazine with benzyl chloride to form 4-(4-methylpiperazin-1-yl)benzyl chloride. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[4-(4-Methylpiperazin-1-yl)benzyl]-3-phenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[4-(4-Methylpiperazin-1-yl)benzyl]-3-phenylurea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research has explored its potential as a therapeutic agent for treating conditions such as pain and inflammation.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methylpiperazin-1-yl)benzyl]-3-phenylurea involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammatory and pain pathways. For instance, it can inhibit the activity of cyclooxygenase enzymes, leading to a reduction in the production of pro-inflammatory mediators such as prostaglandins .
Comparison with Similar Compounds
1-[4-(4-Methylpiperazin-1-yl)benzyl]-3-phenylurea can be compared with other similar compounds, such as:
Methylbenzylpiperazine: A stimulant drug with similar structural features but different pharmacological effects.
LQFM182: A piperazine derivative with anti-inflammatory properties.
Olanzapine N-oxide: A compound with a similar piperazine structure used in psychiatric treatments.
The uniqueness of this compound lies in its specific combination of a piperazine ring with a phenylurea moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-3-phenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-22-11-13-23(14-12-22)18-9-7-16(8-10-18)15-20-19(24)21-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H2,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUDQWQMLLMTAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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